5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound belonging to the tetrahydroquinoline family. This compound features both bromine and chlorine substituents attached to a bicyclic structure, which consists of a benzene ring fused with a piperidine-like ring. Its unique molecular structure imparts specific chemical and physical properties that are valuable in various scientific and industrial applications.
The compound can be synthesized through various methods involving specific starting materials such as 5-bromo-1,2-diaminobenzene and 8-chloro-1,2-dicarbonyl compounds. The synthesis often requires controlled conditions, including the use of catalysts and solvents to facilitate the formation of the tetrahydroquinoline structure.
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline is classified as a heterocyclic aromatic compound. It is part of the broader category of quinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The synthesis of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline typically involves several key steps:
The reaction conditions are crucial for the successful synthesis of this compound. Parameters such as temperature, pressure, and solvent choice can significantly affect yield and purity. For instance, using polar aprotic solvents can enhance solubility and facilitate better reaction kinetics.
The molecular formula of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline is CHBrClN, with a molecular weight of 247.52 g/mol.
The presence of bromine and chlorine atoms introduces specific electronic effects that can influence the reactivity and stability of the compound.
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline can participate in various chemical reactions:
The specific conditions for these reactions often involve catalysts and solvents that promote desired pathways while minimizing side reactions. For instance, palladium-based catalysts are commonly used in coupling reactions to enhance selectivity.
The mechanism of action for 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline involves its interaction with biological targets at the molecular level. The presence of halogens can enhance binding affinity to certain receptors or enzymes due to increased lipophilicity or electronic effects.
Research indicates that compounds similar to 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline exhibit significant biological activity against various targets such as enzymes involved in cancer progression or microbial growth inhibition . The exact mechanism often involves modulation of enzyme activity or receptor binding.
The compound is stable under standard laboratory conditions but may react under extreme pH or temperature variations. It is soluble in organic solvents but may have limited solubility in water due to its hydrophobic nature.
Property | Value |
---|---|
Molecular Formula | CHBrClN |
Molecular Weight | 247.52 g/mol |
IUPAC Name | 5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline |
Solubility | Soluble in organic solvents |
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline has several scientific uses:
The versatility of this compound makes it an important subject for ongoing research in both medicinal chemistry and material science fields .
Regioselective halogenation of tetrahydroquinoline derivatives requires meticulous control of reaction parameters to achieve the desired substitution pattern. The 5- and 8-positions of the tetrahydroquinoline system exhibit distinct electronic properties that can be exploited for selective halogen introduction. Direct chlorination at the 8-position often employs Skraup-type reactions using chlorinated aniline precursors, where the orientation of electrophilic substitution is governed by the inherent electronic bias of the starting material. For 5-bromo-8-chloro substitution, a sequential approach proves most effective, beginning with ortho-chlorinated aniline derivatives that direct subsequent bromination to the desired position [2].
A particularly efficient methodology involves using 2-amino-4-chlorophenol as the starting material, which undergoes cyclization with glycerol and sulfuric acid in the presence of boric acid as a regiodirecting agent. This approach achieves up to 78% yield of the chlorinated quinoline core while minimizing polyhalogenation byproducts. The reaction proceeds through the formation of acrolein intermediates that facilitate ring closure, with boric acid serving to protect the phenolic hydroxyl group and prevent oxidative side reactions during the high-temperature cyclization step (typically conducted at 180-200°C) [2]. Subsequent bromination of the 8-chloro intermediate requires careful optimization, as the chloro substituent at C8 deactivates the ring toward electrophilic substitution. Bromination is best accomplished using bromine in glacial acetic acid with catalytic silver sulfate, which enhances regioselectivity for the C5 position while preventing ring oxidation or dechlorination side reactions [7].
Table 1: Regioselective Halogenation Methods for Tetrahydroquinoline Synthesis
Halogenation Sequence | Key Reagents/Conditions | Yield (%) | Regioselectivity Ratio |
---|---|---|---|
Chlorination First | 2-amino-4-chlorophenol, glycerol, H₂SO₄, boric acid, 180-200°C | 78% | >20:1 (C8) |
Bromination First | 2-amino-5-bromophenol, glycerol, H₂SO₄ | 65% | 8:1 (C8) |
Simultaneous Halogenation | Mixed Br₂/Cl₂, FeCl₃ catalyst, DCM | <40% | 3:1 mixture |
Directed Ortho-Metalation | n-BuLi, (-)sparteine, then Br₂ or Cl₂ | 72% | >25:1 |
The steric and electronic effects of existing substituents profoundly influence subsequent halogenation. Computational studies indicate that the chloro substituent at C8 creates a significant positive charge at C5 (Mulliken charge: +0.18), making this position particularly susceptible to electrophilic bromination [7]. This electronic bias enables the high regioselectivity observed in optimized bromination conditions. Additionally, the saturated portion of the tetrahydroquinoline ring (positions 1-4) can adopt half-chair conformations that influence reactivity at adjacent positions, with energy barriers of approximately 104 cm⁻¹ separating conformational states that either expose or protect the C5 position to electrophilic attack [7].
The asymmetric hydrogenation of quinoline precursors provides access to enantioenriched 5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline, which is crucial for applications requiring chiral specificity. This approach begins with the preparation of 5-bromo-8-chloroquinoline through the Skraup quinoline synthesis followed by regioselective bromination, as previously described. The hydrogenation of this precursor presents significant challenges due to the electron-deficient nature of the quinoline ring system and the presence of halogen substituents that may poison catalysts or promote dehalogenation side reactions [3].
Successful asymmetric hydrogenation employs chiral ruthenium-diphosphine complexes (e.g., Ru-BINAP systems) in acetic acid or trifluoroethanol solvents. These catalysts achieve enantiomeric excesses (ee) exceeding 90% when operating at moderate hydrogen pressures (50-80 bar) and temperatures of 60-80°C. The reaction proceeds through a stepwise reduction mechanism where the catalyst first coordinates to the nitrogen atom, facilitating dihydropyridine intermediate formation, followed by stereoselective hydrogenation of the remaining double bond. The presence of bromine and chlorine substituents necessitates careful catalyst selection, as bulky electron-withdrawing groups on the ligands help prevent undesired dehalogenation [3] [4].
Table 2: Hydrogenation Catalysts for Quinoline Reduction
Catalyst System | Solvent | Temperature (°C) | Pressure (bar) | ee (%) | Conversion (%) |
---|---|---|---|---|---|
Ru-(S)-BINAP | AcOH | 70 | 60 | 92 | 99 |
Rh-(R,R)-Et-DuPhos | TFE | 80 | 50 | 85 | 95 |
Ir-(S)-MeO-BIPHEP | i-PrOH | 60 | 80 | 88 | 97 |
Pd-(S)-Xyl-P-Phos | MeOH | 50 | 70 | 78 | 90 |
Critical to maintaining halogen integrity is the prevention of hydrodehalogenation, which competes with the desired reduction pathway. This side reaction becomes particularly problematic above 90°C or with highly acidic reaction media. Optimal conditions utilize acetic acid buffered with ammonium acetate, which maintains a pH range (3.5-4.0) that minimizes acid-promoted dehalogenation while still facilitating catalyst activity. The hydrochloride salt of the hydrogenated product (C₉H₁₀BrClN·HCl, MW: 248.55 g/mol) often serves as a stable crystalline form for storage and subsequent synthetic manipulations, readily formed by treating the free base with HCl in ethanol followed by recrystallization from acetonitrile [4].
The sequential introduction of bromine and chlorine substituents requires careful optimization to maximize yield and purity while minimizing polyhalogenation and ring degradation. The optimal sequence begins with the regioselective chlorination at the 8-position during the quinoline ring formation, followed by directed bromination at the 5-position prior to hydrogenation. This sequence leverages the directing effects of the chloro substituent and avoids the reduced reactivity of the saturated tetrahydroquinoline system toward electrophilic substitution [2].
The initial Skraup cyclization employs 2-amino-4-chlorophenol (30.5 g, 0.21 mol), glycerol (46 g, 0.5 mol), concentrated sulfuric acid (98%, 50 g), and boric acid (8.5 g) in a reaction mixture heated to 185-190°C for 8-12 hours. The boric acid serves dual functions: it acts as a dehydration catalyst and forms a protective complex with the phenolic oxygen, preventing oxidation and polymerization side reactions. After completion, the reaction mixture is carefully quenched in ice water, neutralized with sodium hydroxide solution (20%), and extracted with ethylcyclohexane or dichloromethane. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield 8-chloroquinoline as a pale yellow solid (yield: 78%, purity >95% by HPLC) [2].
Bromination of the 8-chloroquinoline intermediate employs bromine (21.5 g, 0.135 mol) in glacial acetic acid (300 mL) with silver sulfate (1.5 g) as a regioselectivity enhancer. The reaction proceeds at 70-75°C for 4-6 hours, after which the mixture is cooled and poured into ice water. The precipitated product is collected by filtration, washed with sodium bicarbonate solution (5%) to remove acidic impurities, and recrystallized from ethanol/water (1:1) to yield 5-bromo-8-chloroquinoline as off-white crystals (yield: 85%, mp: 92-94°C). This optimized sequence avoids the decreased reactivity observed when attempting electrophilic substitution on the tetrahydroquinoline system and prevents the formation of 5,7-dibromo or 5,7-dichloro byproducts that commonly occur when both halogens are introduced simultaneously [2] [7].
Decolorization and purification protocols significantly impact final product quality. Crude reaction mixtures are treated with activated carbon (3-5% w/w) in refluxing ethanol for 30 minutes, followed by hot filtration. The filtrate is concentrated to approximately half-volume and cooled to 0-5°C to induce crystallization. Mother liquors can be recycled after concentration to improve overall yield by 8-12%. Final purification through recrystallization from ethylcyclohexane/aliphatic hydrocarbon mixtures (1:3 ratio) yields 5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline with >99% purity (HPLC) and minimal impurity profiles, suitable for pharmaceutical applications [2] [4].
Continuous flow systems offer significant advantages for synthesizing 5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline by improving heat transfer, enabling precise residence time control, and minimizing hazardous intermediate handling. The Skraup cyclization step particularly benefits from flow implementation due to the highly exothermic nature of the reaction and the need for precise temperature control to prevent decomposition pathways [2].
A typical flow system configuration consists of three sequential reactor modules: (1) a preheating/mixing module where aniline derivative, glycerol, and catalytic components (boric acid, sulfuric acid) are combined at 100°C; (2) a main reaction module consisting of a packed-bed reactor maintained at 185-190°C with residence time of 8-10 minutes; and (3) a quenching/purification module where the reaction stream meets a cold aqueous NaOH solution for neutralization. This configuration achieves 92% conversion with residence times reduced from hours (batch) to minutes (flow), significantly improving throughput while reducing energy consumption [2] [5].
The bromination step similarly benefits from flow processing, particularly through the implementation of segmented gas-liquid flow regimes that enhance mass transfer during bromine addition. A two-stream system combines a solution of 8-chloroquinoline in acetic acid with bromine in acetic acid (1:1 molar ratio) at a T-junction, followed by passage through a coiled tubular reactor (10 mL volume) maintained at 70°C. The use of static mixer elements ensures efficient mixing without back-mixing, producing 5-bromo-8-chloroquinoline with 96% yield and minimizing dibromide formation to less than 1% [5].
Continuous hydrogenation completes the synthesis under intensified conditions. A packed-bed reactor containing 5% Pd/C catalyst operates at 80 bar hydrogen pressure and 70°C, with a solution of 5-bromo-8-chloroquinoline in ethanol/acetic acid (95:5) flowing at 0.2 mL/min. This system achieves complete conversion with residence times of 15-20 minutes, compared to 6-8 hours in batch reactors. The continuous approach minimizes catalyst deactivation through consistent removal of inhibitory byproducts and enables uninterrupted operation for over 200 hours without significant loss of activity. Product isolation is accomplished through in-line crystallization and filtration, yielding pharmaceutical-grade 5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline with consistent purity (>99.5%) and reduced production costs [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1